molecular formula C30H33F2NO4 B1666715 Ahr-5333 CAS No. 60284-71-1

Ahr-5333

Cat. No.: B1666715
CAS No.: 60284-71-1
M. Wt: 509.6 g/mol
InChI Key: QFUKWQQHSSRPQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AHR-5333 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring the purity and yield of the final product. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

AHR-5333 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

AHR-5333 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and properties of antiallergy agents.

    Biology: this compound is used in biological studies to investigate its effects on cellular processes and immune responses.

    Medicine: The compound is being explored for its potential therapeutic applications in treating allergic reactions and other hypersensitivity conditions.

    Industry: This compound is used in the development of new antiallergy drugs and formulations

Mechanism of Action

AHR-5333 exerts its effects by inhibiting the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation and allergic reactions. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby alleviating allergic symptoms and inflammation . The molecular targets and pathways involved include the inhibition of leukotriene synthesis and modulation of immune cell activity .

Comparison with Similar Compounds

AHR-5333 is unique compared to other antiallergy agents due to its potent and long-acting activity. It has been shown to be more effective than several other compounds, including:

These compounds differ in their mechanisms of action, potency, and duration of effect. This compound’s unique structure and mechanism of action contribute to its superior efficacy in treating allergic reactions .

Properties

CAS No.

60284-71-1

Molecular Formula

C30H33F2NO4

Molecular Weight

509.6 g/mol

IUPAC Name

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3

InChI Key

QFUKWQQHSSRPQM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC

Appearance

Solid powder

60284-71-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
AHR 5333
AHR-5333
Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (0.0165 mole) of α,α-bis(p-fluorophenyl)-4-piperidinemethanol, 4.0 g (0.0165 mole) of 3-(p-acetyl-o-methoxyphenoxy)propyl chloride and 1.4 g (0.0165 mole) of sodium bicarbonate in 60 ml of dimethylformamide was stirred and heated at 80° C. for two hours. The temperature was raised to 100° C. for one hour. After cooling, the reaction mixture was filtered and the dimethylformamide was removed at reduced pressure. The residual oil which crystallized on standing in ether was dissolved in benzene and placed on a Florisil® column. Using a gradient elution of acetone-benzene, 1.8 g (21.4%) of product was obtained from the column, m.p. 141.5°-143° C. (See Ex. 12, U.S. Pat. No. 3,956,296).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
21.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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